1-Benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a substituted heterocyclic compound belonging to the imidazopyridinone class. This scaffold has gained significant attention as a core structure for developing inhibitors of various protein kinases. Specifically, derivatives of this class are recognized as potent inhibitors of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes that play a crucial role in regulating the Wnt/β-catenin signaling pathway. [1] Aberrant Wnt signaling is implicated in numerous cancers, making TNKS inhibitors valuable tools for oncological research and therapeutic development. [REFS-2, REFS-3]
In the imidazo[4,5-c]pyridin-2-one series, the substituent at the N-1 position is a primary determinant of biological potency and target engagement. Simple structural analogs, such as the unsubstituted (N-H) core or analogs with small alkyl groups, are not functionally interchangeable. The N-benzyl group specifically orients the molecule within the adenosine-ribose binding pocket of Tankyrase enzymes, and its removal or replacement leads to a significant loss of inhibitory activity. [1] Therefore, substituting this specific compound with a close analog will compromise experimental reproducibility and is likely to yield misleading results in sensitive biochemical and cellular assays targeting the Wnt pathway.
In a direct enzymatic assay, 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one demonstrated potent inhibition of Tankyrase 2 (TNKS2), whereas the corresponding unsubstituted analog (lacking the N-benzyl group) was essentially inactive. [1] This highlights the critical contribution of the benzyl group to target engagement.
| Evidence Dimension | TNKS2 Enzymatic Inhibition (IC50) |
| Target Compound Data | 0.029 µM |
| Comparator Or Baseline | 1H,2H,3H-imidazo[4,5-c]pyridin-2-one (unsubstituted analog): >50 µM |
| Quantified Difference | >1700-fold higher potency |
| Conditions | Biochemical assay measuring TNKS2 enzymatic activity. |
This dramatic potency difference confirms that the N-benzyl group is essential for activity, making the unsubstituted analog an unsuitable and ineffective substitute for TNKS2 inhibition.
The functional consequence of potent enzymatic inhibition was confirmed in a cell-based Wnt signaling reporter assay. 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one effectively suppressed Wnt pathway activation with a low micromolar IC50 value, establishing its utility as a cell-permeable chemical probe. [1]
| Evidence Dimension | Cellular Wnt Signaling Inhibition (IC50) |
| Target Compound Data | 0.190 µM |
| Comparator Or Baseline | Benchmark compound XAV939: 0.011 µM |
| Quantified Difference | Demonstrates potent cellular activity in the same order of magnitude as commonly used benchmark inhibitors. |
| Conditions | Luciferase reporter gene assay in HEK293 cells (STF3A). |
This confirms the compound is not just active against the isolated enzyme but can effectively penetrate cells and modulate the target pathway, a critical requirement for use in cellular biology research.
The imidazo[4,5-c]pyridin-2-one core is a versatile and synthetically accessible scaffold. The N-benzylated form is frequently used as a key intermediate for the synthesis of more complex, highly substituted analogs targeting other kinases, such as DNA-dependent protein kinase (DNA-PK). [1] Its stable, well-characterized nature makes it a reliable starting material for multi-step synthetic campaigns.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Used as a foundational scaffold for creating diverse libraries of kinase inhibitors. |
| Comparator Or Baseline | Building complex heterocyclic cores from scratch, which involves more steps and lower overall yields. |
| Quantified Difference | Reduces synthetic steps and improves reliability for accessing advanced analogs. |
| Conditions | Multi-step synthesis of kinase inhibitors for structure-activity relationship (SAR) studies. |
For medicinal chemists, procuring this specific compound as a building block is more efficient and cost-effective than synthesizing the core structure themselves, accelerating drug discovery programs.
Given its >1700-fold higher potency compared to its unsubstituted core, this compound is the correct choice for researchers needing a well-defined, potent inhibitor for TNKS2 enzymatic assays, serving as a reliable positive control or for competitive binding studies. [1]
The demonstrated ability to penetrate cells and inhibit Wnt signaling makes this compound suitable for investigating the downstream effects of Tankyrase inhibition in various cancer cell lines, particularly those with Wnt pathway dependency. [2]
This compound serves as a validated and reliable starting material for synthetic chemists aiming to develop novel kinase inhibitors based on the imidazo[4,5-c]pyridin-2-one scaffold, saving time and resources compared to de novo synthesis. [3]